molecular formula C15H13F3N2O B2792000 N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide CAS No. 2411312-13-3

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide

Cat. No.: B2792000
CAS No.: 2411312-13-3
M. Wt: 294.277
InChI Key: RSHVRIGFGAHROR-UHFFFAOYSA-N
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Description

“N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide” is a synthetic organic compound. It features a cyano group, a trifluoromethyl-substituted phenyl group, and a but-2-ynamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the but-2-ynamide moiety: This can be achieved through the reaction of an appropriate alkyne with an amide.

    Introduction of the cyano group: This step might involve the reaction of an appropriate precursor with a cyanating agent.

    Attachment of the trifluoromethyl-substituted phenyl group: This could be done via a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne or amide moieties.

    Reduction: Reduction reactions could target the cyano group or the alkyne.

    Substitution: The trifluoromethyl-substituted phenyl group might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alkanes.

Scientific Research Applications

Chemistry

In chemistry, “N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide” could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers with unique properties or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanoethyl)-N-phenylbut-2-ynamide
  • N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-ynamide

Uniqueness

The presence of the trifluoromethyl group in “N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide” might confer unique chemical properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-3-5-14(21)20(11(2)9-19)10-12-6-4-7-13(8-12)15(16,17)18/h4,6-8,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHVRIGFGAHROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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